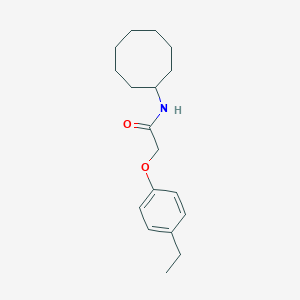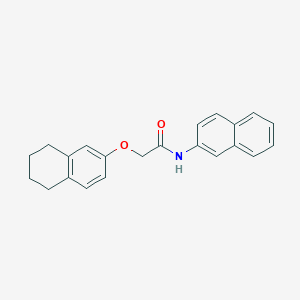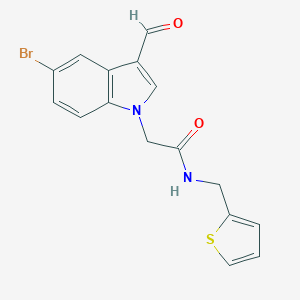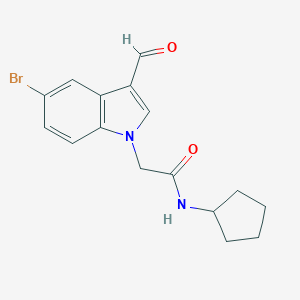![molecular formula C25H22Cl2N4O6 B297516 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297516.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BIX-01294, and it is a histone methyltransferase inhibitor that has been shown to have significant effects on various biological processes.
Mécanisme D'action
BIX-01294 acts as a selective inhibitor of the histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression. This compound binds to the active site of G9a and prevents the transfer of methyl groups to histone H3 lysine 9, which is essential for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIX-01294 has several advantages for lab experiments, including its high potency and selectivity for G9a. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Further research is needed to fully understand the potential applications of BIX-01294 in the treatment of various diseases. Some possible future directions include the development of more potent and selective inhibitors of G9a, the investigation of the effects of BIX-01294 on other histone methyltransferases, and the development of new delivery methods to improve the bioavailability of this compound in vivo.
Conclusion:
In conclusion, BIX-01294 is a chemical compound that has significant potential for the treatment of various diseases. This compound acts as a selective inhibitor of the histone methyltransferase G9a and has been shown to have significant effects on various biological processes. Further research is needed to fully understand the potential applications of BIX-01294 and to develop new and improved treatments for diseases.
Méthodes De Synthèse
The synthesis of BIX-01294 involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with 3,5-dichloroaniline to produce 3,5-dichloro-4-hydroxybenzaldehyde. This intermediate is then reacted with ethyl oxalyl chloride to produce 3,5-dichloro-4-(2-oxoethylidene)-1,3-dihydroxybenzene. The final step involves the reaction of this intermediate with N-(3-methoxyphenyl)hydrazinecarboxamide to produce BIX-01294.
Applications De Recherche Scientifique
BIX-01294 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has been shown to have significant effects on the epigenetic regulation of gene expression, which is essential for the proper functioning of cells and tissues.
Propriétés
Nom du produit |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C25H22Cl2N4O6 |
Poids moléculaire |
545.4 g/mol |
Nom IUPAC |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-20-5-3-4-18(12-20)30-24(33)25(34)31-28-13-15-6-7-21(22(8-15)36-2)37-14-23(32)29-19-10-16(26)9-17(27)11-19/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
Clé InChI |
GKWGSQUCRMQLMX-XODNFHPESA-N |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)



![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)


